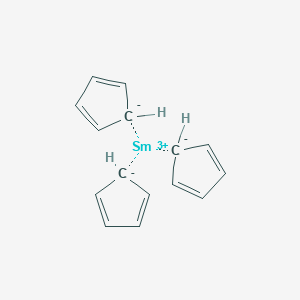

tris(cyclopenta-1,3-diene);samarium(3+)

Beschreibung

Historical Context of Organolanthanide Chemistry and the Discovery of Cyclopentadienyl (B1206354) Complexes

The journey into organolanthanide chemistry began to gain significant momentum following the landmark discovery of ferrocene (B1249389) in 1951. ontosight.ai This novel "sandwich" compound, featuring an iron atom bonded between two cyclopentadienyl (Cp) rings, spurred chemists to explore similar complexes with other metals, including the lanthanides. ontosight.ai Early explorations in the 1950s led to the synthesis of the first tris(cyclopentadienyl)lanthanide complexes, Ln(C₅H₅)₃. acs.org These initial discoveries laid the groundwork for a deeper investigation into the nature of the metal-ligand interactions in these f-element compounds. acs.orgmdpi.com

Initially, the bonding in these complexes was largely considered to be ionic, a perception that for a time tempered the interest in these architectures. acs.orgmdpi.com However, subsequent research and more sophisticated analytical techniques revealed a more complex picture, with discussions around the degree of covalency in the lanthanide-ligand bond becoming a central theme. acs.org The 1970s and 1980s witnessed a surge in the application of organolanthanide complexes, especially in the realm of catalysis. ontosight.ai

Significance of Samarium in Organometallic Chemistry

Samarium holds a unique position within the lanthanide series due to its accessible +2 and +3 oxidation states. libretexts.orgacs.org This redox flexibility is a key factor in the diverse reactivity observed for organosamarium compounds. ereztech.com The samarium(II) ion (Sm²⁺) is a potent reducing agent, a property that has been extensively exploited in organic synthesis. ereztech.com In organometallic chemistry, this translates to unique reactivity patterns for samarium complexes, setting them apart from other lanthanides that predominantly exist in the +3 oxidation state. acs.orgamericanelements.com The study of organosamarium compounds has therefore provided crucial insights into electron transfer processes and has enabled the development of novel synthetic methodologies. ereztech.com

Overview of Tris(cyclopentadienyl)samarium Complexes in Academic Research

Tris(cyclopentadienyl)samarium, Sm(C₅H₅)₃, and its substituted derivatives have been the subject of extensive academic research. ontosight.aiacs.org These complexes serve as fundamental models for understanding the structure and bonding of organolanthanide compounds. ontosight.ai Research has delved into their synthesis, structural characterization, and a wide array of chemical reactions. acs.orgamericanelements.com

The steric crowding in derivatives like tris(pentamethylcyclopentadienyl)samarium, (C₅Me₅)₃Sm, was initially thought to preclude their existence. thermofisher.com However, their successful isolation and characterization revealed a surprisingly diverse and rich reaction chemistry, including insertions, ring-opening reactions, and reductions. acs.orgthermofisher.com This has led to the theory that steric crowding can, in fact, induce unique reactivity. thermofisher.com The study of tris(cyclopentadienyl)samarium complexes continues to be an active area of research, with potential applications in catalysis and materials science being a significant driving force. ontosight.ai

Physical and Structural Properties of Tris(cyclopentadienyl)samarium

The fundamental properties of Tris(cyclopentadienyl)samarium have been well-characterized through various analytical techniques.

| Property | Value |

| Chemical Formula | Sm(C₅H₅)₃ |

| Molecular Weight | 345.64 g/mol |

| Appearance | Burnt orange crystals or powder |

| Melting Point | 350-356 °C |

| Solubility | Reacts with water |

Data compiled from multiple sources. thermofisher.com

The crystal structure of tris(cyclopentadienyl)samarium reveals a complex arrangement. The samarium atom is in a +3 oxidation state and is bonded to three cyclopentadienyl rings in an η⁵ (pentahapto) fashion, meaning all five carbon atoms of each ring are bonded to the samarium center. ontosight.ai This coordination results in a trigonal planar geometry around the samarium atom. ontosight.ai

Detailed Research Findings on Tris(cyclopentadienyl)samarium

Synthesis

The most common method for the synthesis of tris(cyclopentadienyl)samarium involves the reaction of a samarium(III) salt, typically samarium(III) chloride (SmCl₃), with a cyclopentadienyl anion source, such as sodium cyclopentadienide (B1229720) (NaC₅H₅), in a suitable solvent like tetrahydrofuran (B95107) (THF). ontosight.ai

Reaction: SmCl₃ + 3 Na(C₅H₅) → Sm(C₅H₅)₃ + 3 NaCl

The product is then isolated and purified. Variations of this method using different cyclopentadienyl ligands, such as pentamethylcyclopentadienyl (C₅Me₅), have also been extensively reported. americanelements.comthermofisher.com

Reactivity

The reactivity of tris(cyclopentadienyl)samarium and its derivatives is a cornerstone of its research interest. The nature of the cyclopentadienyl ligand significantly influences the steric environment around the samarium center, which in turn dictates the reactivity. For instance, the highly sterically crowded tris(pentamethylcyclopentadienyl)samarium, (C₅Me₅)₃Sm, exhibits remarkable reactivity that is not observed in the less crowded parent compound. thermofisher.com

Key areas of reactivity include:

Catalysis: These complexes have shown potential as catalysts in various organic transformations, including polymerization and hydrogenation reactions. ontosight.ai

Redox Chemistry: The ability of samarium to access the +2 oxidation state allows these complexes to act as one-electron reducing agents in certain reactions. acs.org

Insertion and Ring-Opening Reactions: Sterically crowded derivatives can undergo insertion reactions with small molecules and ring-opening of cyclic ethers like THF. acs.orgthermofisher.com

Structure

2D Structure

Eigenschaften

CAS-Nummer |

1298-55-1 |

|---|---|

Molekularformel |

C15H15Sm |

Molekulargewicht |

345.6 g/mol |

IUPAC-Name |

tris(cyclopenta-1,3-diene);samarium(3+) |

InChI |

InChI=1S/3C5H5.Sm/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |

InChI-Schlüssel |

KVPLAESAFJIHKL-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Sm+3] |

Andere CAS-Nummern |

1298-55-1 |

Piktogramme |

Flammable |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Tris Cyclopentadienyl Samarium Complexes

Synthesis of Tris(cyclopentadienyl)samarium(III) (Cp₃Sm)

The preparation of the parent compound, tris(cyclopentadienyl)samarium(III), can be achieved through several established routes. The most common methods involve either the reaction of a samarium(III) salt with a cyclopentadienide (B1229720) source or reactions starting from samarium metal.

Metathetical Reactions with Samarium(III) Halides and Cyclopentadienide Salts

The most conventional and broadly applied method for synthesizing tris(cyclopentadienyl)lanthanide complexes is the metathetical reaction between a lanthanide(III) halide, typically the trichloride (B1173362), and an alkali metal salt of cyclopentadiene (B3395910). thieme-connect.deresearchgate.net This straightforward salt-elimination reaction is driven by the formation of a stable alkali metal halide precipitate.

The general reaction is as follows: SmCl₃ + 3 Na(C₅H₅) → Cp₃Sm + 3 NaCl

This reaction is typically carried out in an anhydrous aprotic solvent, such as benzene (B151609) or tetrahydrofuran (B95107) (THF), to prevent hydrolysis of the reactants and products. researchgate.net The choice of the cyclopentadienide salt (e.g., sodium, potassium, or lithium) can influence the reaction rate and product purity.

Reactions Involving Samarium Metal and Cyclopentadienide Reagents

An alternative synthetic pathway involves the direct use of samarium metal. One notable method is the redox transmetalation reaction between samarium metal and thallium(I) cyclopentadienide. thieme-connect.de In this process, samarium metal is oxidized from its elemental state (0) to the +3 oxidation state, while thallium(I) is reduced.

The reaction proceeds as: Sm⁰ + 3 Tl(C₅H₅) → Cp₃Sm + 3 Tl⁰

This method is particularly effective and can be advantageous as it avoids the use of halide starting materials. Another reported, though less common, synthesis involves the reaction of samarium nitride (SmN) with cyclopentadiene (CpH), which yields Cp₃Sm in low to moderate amounts. researchgate.netresearchgate.net

Influence of Solvent Coordination on Product Isolation (e.g., THF adducts)

The isolation of tris(cyclopentadienyl)samarium(III) is often complicated by its strong tendency to coordinate with donor solvents, particularly tetrahydrofuran (THF). When THF is used as the reaction solvent, the product is typically isolated as a stable THF adduct, Cp₃Sm(THF). thieme-connect.deresearchgate.net

The coordination of THF to the Lewis acidic samarium center results in a more coordinatively saturated and stable complex. This interaction is so significant that the reaction of samarium metal with thallium cyclopentadienide in THF directly yields the Cp₃Sm(THF) adduct. thieme-connect.de The presence of the coordinated solvent molecule is a common feature in the chemistry of many organolanthanide complexes and can influence their subsequent reactivity. acs.orgacs.org

Synthesis of Substituted Tris(cyclopentadienyl)samarium(III) Complexes

To modify the steric and electronic properties of the samarium center, substituted cyclopentadienyl (B1206354) ligands are employed. The synthetic strategies for these complexes are adapted to accommodate the bulkier ligand systems.

Peralkylcyclopentadienyl Ligands (e.g., Tris(pentamethylcyclopentadienyl)samarium, (C₅Me₅)₃Sm)

Tris(pentamethylcyclopentadienyl)samarium, (C₅Me₅)₃Sm or Cp*₃Sm, is a sterically crowded complex whose synthesis required the development of specialized routes beyond simple salt metathesis. acs.orgresearchgate.net

One successful approach involves a multi-step synthesis starting from samarium(III) iodide (SmI₃). acs.org Another method utilizes a metal hydride, such as [(C₅Me₅)₂YH]₂, which reacts with tetramethylfulvene (TMF) to generate the third pentamethylcyclopentadienyl ligand. This strategy was originally developed for (C₅Me₅)₃Sm. uci.edu

However, the most efficient route to tris(pentaalkylcyclopentadienyl)samarium complexes is reported to be a redox transmetalation reaction. thieme-connect.de This involves the reaction of a divalent samarium precursor, bis(pentaalkylcyclopentadienyl)samarium(II), with a lead(II) compound:

2 (C₅R₅)₂Sm(II) + (C₅R₅)₂Pb(II) → 2 (C₅R₅)₃Sm(III) + Pb⁰

This method takes advantage of the relative redox potentials of the metals to drive the reaction to completion. More recently, mechanochemical synthesis has been demonstrated as a viable solvent-free method for preparing tris(pentamethylcyclopentadienyl) complexes of various lanthanides. researchgate.net

Table 1: Synthetic Routes for (C₅Me₅)₃Sm

| Starting Materials | Key Reagents | Product | Reference |

|---|---|---|---|

| [(C₅Me₅)₂Sm(THF)]₂ | (C₅Me₅)₂Pb | (C₅Me₅)₃Sm | thieme-connect.de |

| [(C₅Me₅)₂YH]₂ | Tetramethylfulvene (TMF) | (C₅Me₅)₃Y (analogous for Sm) | uci.edu |

Silylated Cyclopentadienyl Ligands (e.g., Tris(trimethylsilylcyclopentadienyl)samarium)

The introduction of silyl (B83357) groups onto the cyclopentadienyl ring provides another avenue for creating sterically demanding ligands. The synthesis of complexes like tris[bis(trimethylsilyl)cyclopentadienyl]samarium, {[(Me₃Si)₂C₅H₃]₃Sm}, has been successfully achieved. acs.org

The synthesis typically follows a salt metathesis protocol, reacting samarium trichloride with the corresponding potassium salt of the silylated cyclopentadienyl ligand in THF. The resulting complex can be isolated and its structure confirmed by X-ray crystallography. acs.org Analogous synthetic strategies have been used for other lanthanides, such as thulium, employing ligands like 1,3-bis(trimethylsilyl)cyclopentadienide. rsc.org The use of silylated ligands allows for fine-tuning of the steric environment around the samarium ion, influencing the complex's stability and reactivity.

Table 2: Summary of Synthetic Methodologies

| Target Compound | Synthetic Method | Precursors | Solvent | Key Features |

|---|---|---|---|---|

| Cp₃Sm | Metathesis | SmCl₃, Na(C₅H₅) | Benzene, THF | Standard salt-elimination reaction. |

| Cp₃Sm(THF) | Redox Transmetalation | Sm metal, Tl(C₅H₅) | THF | Forms THF adduct directly. |

| (C₅Me₅)₃Sm | Redox Transmetalation | (C₅Me₅)₂Sm, (C₅Me₅)₂Pb | Toluene (B28343) | High yield for sterically crowded complexes. thieme-connect.de |

Bridged Cyclopentadienyl Systems

The synthesis of tris(cyclopentadienyl)samarium complexes featuring bridged or ansa-cyclopentadienyl ligands is a key strategy for creating catalysts with specific stereochemical control. These bridged systems, often referred to as ansa-samarocenes, enforce a rigid geometry upon the metal center, which can influence their reactivity and selectivity in catalytic applications like olefin polymerization.

The general approach to trivalent bridged samarium halides involves the reaction of a samarium(III) halide, such as samarium(III) chloride (SmCl₃), with a stoichiometric amount of the corresponding alkali metal salt of the bridged bis(cyclopentadienyl) ligand. acs.org For instance, the reaction of SmCl₃ with the dilithium (B8592608) salt of Me₂Si[(Me₃Si)₂C₅H₃]₂ results in a mixture of the racemic and C₁-symmetric isomers of the bridged samarium chloride complex. acs.org These isomers can often be separated based on their differential solubility in solvents like hexane. acs.org

Similarly, meso-type trivalent samarium complexes have been synthesized using ligands with two different bridging groups connecting the cyclopentadienyl rings, such as a combination of Me₂Si and Me₂SiOSiMe₂ bridges. acs.org The choice of the bridging group and the substitution pattern on the cyclopentadienyl rings allows for fine-tuning of the electronic and steric properties of the resulting complex. acs.orgacs.org

| Ligand Salt | Samarium Precursor | Resulting Bridged Sm(III) Complex | Isomer Type |

|---|---|---|---|

| Li₂[Me₂Si{(Me₃Si)₂C₅H₂}₂] | SmCl₃ | Me₂Si[(Me₃Si)₂C₅H₂]₂SmCl | rac/C₁ mixture |

| Li₂[Ph₂Si{3,4-(Me₃Si)₂C₅H₂}₂] | SmCl₃ | Ph₂Si[3,4-(Me₃Si)₂C₅H₂]₂SmCl | C₂ᵥ symmetric |

| Li₂[{1,2-(Me₂Si)(Me₂SiOSiMe₂)}(3-tBuC₅H₂)₂] | SmCl₃ | 1,2-(Me₂Si)(Me₂SiOSiMe₂)₂SmCl | meso |

Synthetic Routes to Divalent Samarium Cyclopentadienyl Precursors and their Transformation to Trivalent Complexes

Divalent samarium cyclopentadienyl complexes, or samarocenes, are powerful one-electron reducing agents and serve as crucial starting materials for the synthesis of a wide array of trivalent samarium complexes. rug.nl The transformation from Sm(II) to Sm(III) is a characteristic feature of their reactivity, enabling the synthesis of Sm(III) complexes with various ligands through redox pathways. For example, the divalent complex [(CpAr5)SmII(μ-H)(DABCO)]₂ (where CpAr5 is a super-bulky penta-arylcyclopentadienyl ligand) undergoes multi-electron redox reactions with substrates like CO₂ and CS₂ to yield stable Sm(III) formate/carbonate and trithiocarbonate (B1256668) complexes, respectively. nih.gov This demonstrates the utility of Sm(II) cyclopentadienyl species as precursors to their trivalent counterparts.

Reduction of Samarium(III) Precursors

A viable, though less common, route to divalent samarium complexes involves the chemical reduction of stable samarium(III) precursors. This method is particularly useful when direct synthesis from Sm(II) salts is challenging. A potent reducing agent, such as potassium graphite (B72142) (KC₈), is typically employed. For example, the trivalent complex Sm(H₃BNMe₂BH₃)₃(THF) can be reduced with one equivalent of KC₈ to yield the divalent species Sm(H₃BNMe₂BH₃)₂(THF)₃. illinois.edu Similarly, the reduction of trivalent triflate complexes like [Ln(Tp)₂(OTf)] has been shown to be an effective pathway to access the corresponding divalent [Ln(Tp)₂] complexes (Ln = Sm, Eu, Yb). rsc.org This strategy highlights the accessibility of the Sm(II) oxidation state from the more common Sm(III) state under appropriate reducing conditions.

Transmetalation Routes for Samarium(II) Metallocenes

The most established and widely utilized method for synthesizing divalent samarocenes is the salt metathesis reaction between a samarium(II) halide and an alkali metal salt of a cyclopentadienyl ligand. rsc.orgthieme-connect.de The preferred samarium(II) precursor is typically samarium(II) iodide (SmI₂), often used as its tetrahydrofuran adduct, SmI₂(THF)₂. rsc.orgmdpi.comresearchgate.net This precursor is readily prepared from samarium metal and 1,2-diiodoethane. rsc.org

The reaction involves the exchange of ions, where the iodide ligands on samarium are replaced by cyclopentadienyl groups, precipitating an alkali metal iodide salt which can be removed by filtration. The steric bulk of the cyclopentadienyl ligand plays a critical role; less bulky ligands may lead to insoluble, polymeric products, whereas sterically demanding ligands like pentamethylcyclopentadienyl (C₅Me₅) or tetramethylcyclopentadienyl (C₅Me₄H) yield soluble, monomeric, or sometimes dimeric complexes that can be readily characterized. rsc.orgmdpi.com For instance, the reaction of SmI₂(THF)₂ with two equivalents of K(C₅Me₄H) can lead to different products depending on the workup solvent, yielding the monomeric (C₅Me₄H)₂Sm(DME) in 1,2-dimethoxyethane (B42094) (DME) or a bimetallic Sm(II)/Sm(II) complex in toluene/THF. mdpi.comresearchgate.net

| Samarium(II) Precursor | Cyclopentadienyl Salt | Resulting Sm(II) Complex | Solvent |

|---|---|---|---|

| SmI₂(THF)₂ | Na(C₅H₅) | (C₅H₅)₂Sm(THF)₂ | THF |

| SmI₂(THF)₂ | K(C₅Me₄H) | (C₅Me₄H)₂Sm(DME) | DME |

| SmI₂(THF)₂ | K(C₅Me₄H) | (C₅Me₄H)₂Sm(μ-η³:η⁵-C₅Me₄H)Sm(C₅Me₄H)(THF)₂ | Toluene/THF |

| SmI₂ | K₂[Me₂Si(2-Me₃Si-4-tBuC₅H₂)₂] | rac-tBu, Me₂Si(2-Me₃Si-4-tBuC₅H₂)₂Sm(THF)₂ | THF |

Structural Elucidation and Coordination Geometries

Single Crystal X-ray Diffraction Studies of Tris(cyclopentadienyl)samarium Complexes

In the absence of coordinating solvents or Lewis bases, tris(cyclopentadienyl)lanthanide complexes are coordinatively unsaturated. The molecular structure of monomeric tris(cyclopentadienyl)samarium adducts reveals a samarium center coordinated to the cyclopentadienyl (B1206354) (Cp) rings and additional ligands. For instance, in the pyridine (B92270) adduct, (C₅H₅)₃Sm(py), the samarium atom is coordinated to three η⁵-cyclopentadienyl ligands and the nitrogen atom of the pyridine molecule. publish.csiro.au This results in a pseudotetrahedral geometry around the samarium ion, which is considered to have a coordination number of 10 (each Cp ligand being a five-coordinate donor, plus the pyridine). publish.csiro.au

In substituted derivatives, such as those with bulky alkyl groups on the cyclopentadienyl rings, similar coordination environments are observed. For example, the structure of (C₅Me₄Et)₃Sm was determined, showcasing the ability to isolate monomeric tris(cyclopentadienyl) lanthanide complexes with appropriate sterically demanding ligands. uci.eduuci.edu The coordination environment can be significantly influenced by the oxidation state of the samarium atom. Upon oxidation from Sm(II) to Sm(III), the ionic radius of samarium decreases, leading to shorter metal-ligand bond distances. For example, the Sm-Cp(centroid) distances in trivalent [CpBz₅]₂Sm(SePh) are approximately 0.1 Å shorter than in the divalent precursor [CpBz₅]₂Sm. mdpi.com

| Compound | Crystal System | Space Group | Key Bond Distances (Å) | Key Bond Angles (°) | Coordination Number | Reference |

|---|---|---|---|---|---|---|

| (C₅H₅)₃Sm(pyridine) | Monoclinic | P2₁/c | Sm-N: 2.628(3) | - | 10 | publish.csiro.au |

| [CpBz₅]₂Sm(SePh) | - | - | Sm-Se: 2.8679(8), Sm-Cp(centroid): 2.4628(4) | Cp(centroid)-Sm-Cp(centroid): 139.67(2) | - | mdpi.com |

| [CpBz₅]₂Sm(TePh) | - | - | Sm-Te: 3.0905(6), Sm-Cp(centroid): 2.4583(6) | Cp(centroid)-Sm-Cp(centroid): 139.43(3) | - | mdpi.com |

Cyclopentadienyl compounds of the rare-earth metals, including samarium, often exhibit a tendency to form polymeric structures in the solid state, which contributes to their typically low solubility in hydrocarbon and ethereal solvents. rsc.org This polymeric nature arises from the desire of the coordinatively unsaturated metal centers to achieve a higher coordination number through bridging interactions with cyclopentadienyl ligands of adjacent molecules.

The solid-state structure of the related lanthanum complex, [(η⁵-C₅H₅)₂La(μ-η⁵:η²-C₅H₅)]∞, provides a model for the structure of tris(cyclopentadienyl)samarium. bath.ac.uk In this structure, each lanthanum atom is coordinated to two terminal η⁵-Cp ligands. The third Cp ligand acts as a bridge between adjacent metal centers, coordinating in an η⁵ fashion to one metal and in an η² fashion to the next, creating an infinite polymeric chain. bath.ac.uk This bridging arrangement increases the coordination number of the metal ion. A similar polymeric structure involving bridging Cp ligands is expected for unsolvated tris(cyclopentadienyl)samarium. This tendency to form polymers is a general feature for many organolanthanide complexes. nih.gov

The introduction of substituents on the cyclopentadienyl ligands has a profound effect on the coordination geometry and solid-state structure of tris(cyclopentadienyl)samarium complexes. rsc.org Increasing the steric bulk of the Cp ligand can prevent the formation of polymeric structures by sterically hindering the close approach of neighboring molecules. rsc.org

For example, the use of penta-alkylated cyclopentadienyl ligands, such as the ethyltetramethylcyclopentadienyl (C₅Me₄Et) ligand, allowed for the synthesis and structural characterization of the monomeric complex (C₅Me₄Et)₃Sm. uci.eduuci.edu Similarly, silyl (B83357) substituents like trimethylsilyl (B98337) (SiMe₃) are effective at preventing polymerization and stabilizing monomeric structures. researchgate.net The steric properties of the ligands significantly alter the molecular architecture and coordination sphere of the complexes. rsc.org In tris(cyclopentadienyl)lanthanide anions like [Cp'₃Ln]⁻ (where Cp' is a substituted cyclopentadienyl ligand), the ligand environment can even influence the electronic ground state of the metal ion. acs.org The choice of substituents can therefore be used to tune the structure and reactivity of these compounds, for instance, by favoring the formation of discrete monomeric or trimeric species over infinite polymeric chains. rsc.org

Solution-Phase Structural Investigations

Investigating the structure of tris(cyclopentadienyl)samarium complexes in solution provides crucial information that complements solid-state data. In solution, the polymeric structures observed in the solid state often break down, especially in the presence of coordinating solvents. The dynamic behavior and the nature of the species present in solution are typically studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

For paramagnetic complexes like those of samarium(III), ¹H and ¹³C NMR spectra show significantly shifted and often broadened resonances due to the influence of the unpaired electrons. Despite these challenges, NMR can provide insights into the symmetry of the molecule in solution and ligand exchange processes. For instance, studies on related lanthanide complexes have shown that fluxional processes, such as the exchange of coordinated solvent molecules or dynamic interconversion between different coordination modes, can be monitored by variable-temperature NMR. ucl.ac.uk The observation of distinct sets of signals for the cyclopentadienyl protons can indicate a loss of symmetry upon adduct formation, confirming the coordination of solvent molecules in the solution phase.

Adduct Formation and Coordination Chemistry of Tris(cyclopentadienyl)samarium

The trivalent samarium center in tris(cyclopentadienyl)samarium is a hard Lewis acid, readily forming adducts with a variety of Lewis bases. rsc.orgacs.org This reactivity is a dominant feature of its chemistry and has been extensively studied.

Tris(cyclopentadienyl)samarium forms stable, often crystalline, adducts with Lewis bases such as tetrahydrofuran (B95107) (THF), pyridine, acetonitrile, and isonitriles. publish.csiro.aursc.orgacs.org The formation of these adducts typically involves the cleavage of the polymeric structure of the parent compound.

THF Adducts: THF is a common solvent for organolanthanide chemistry and readily forms adducts. While the specific crystal structure for (C₅H₅)₃Sm(THF) is not detailed in the provided search results, related complexes like (C₅Me₅)₂Sm(THF)₂ have been structurally characterized, showing the THF molecules coordinating to the samarium center. uci.edu The formation of THF adducts is a general strategy to increase the solubility and handleability of these reactive compounds. rsc.org

Pyridine Adducts: The single-crystal X-ray structure of tris(η⁵-cyclopentadienyl)(pyridine)samarium(III) has been determined. publish.csiro.au It reveals a monomeric complex with a pseudotetrahedral geometry, where the samarium is coordinated to three Cp rings and one pyridine molecule. publish.csiro.au

Isonitrile Adducts: Tris(cyclopentadienyl)lanthanide(III) complexes are known to form 1:1 adducts with isonitriles, such as cyclohexyl isonitrile. acs.org The strong σ-donating character of isonitriles makes them effective ligands for the hard lanthanide center.

The formation of these Lewis base adducts demonstrates the strong electrophilic character of the Sm(III) center in tris(cyclopentadienyl)samarium and is a key aspect of its coordination chemistry.

Bridging Ligand Interactions

In the solid state, tris(cyclopentadienyl)samarium(III), Sm(C₅H₅)₃, is not a discrete monomeric molecule but rather engages in significant intermolecular interactions, leading to the formation of a polymeric structure. iucr.orged.ac.uk This extended assembly is facilitated by cyclopentadienyl (Cp) ligands that function as bridges between adjacent samarium centers.

Detailed crystallographic studies have revealed that the unsolvated form of Sm(C₅H₅)₃ can crystallize in a structure containing polymeric zig-zag chains. ed.ac.uk Within these chains, the samarium atoms are linked by bridging cyclopentadienyl ligands. ed.ac.uk The specific nature of this interaction involves a Cp ligand bonding to one samarium center in a standard pentahapto (η⁵) fashion, while simultaneously forming a monohapto (η¹) bond to a neighboring samarium atom. ed.ac.uk This results in repeating {Sm(η⁵-Cp)₂} units connected by these µ-η⁵,η¹-cyclopentadienyl bridges. ed.ac.uk This structural motif is not unique to the samarium complex and is observed in other unsolvated tris(cyclopentadienyl)lanthanide compounds, such as those of cerium, holmium, and dysprosium. ed.ac.uk

One detailed single-crystal X-ray diffraction analysis determined that Sm(C₅H₅)₃ crystallizes in the orthorhombic space group Pbcm. iucr.org The analysis identified eight formula units per unit cell, which are organized into two symmetrically independent and structurally distinct groups, labeled A and B. iucr.org These different groups form tightly packed, infinite chains that extend along the c-axis of the crystal lattice. iucr.org The samarium atom in either group can be described as being in a distorted tetrahedral environment. iucr.org

Detailed crystallographic data for the orthorhombic form of tris(cyclopentadienyl)samarium(III) are presented below.

Interactive Table: Crystallographic Data for Tris(cyclopentadienyl)samarium(III)

Users can sort the data by clicking on the table headers.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pbcm | iucr.org |

| a (Å) | 14.23 ± 0.02 | iucr.org |

| b (Å) | 17.40 ± 0.01 | iucr.org |

| c (Å) | 9.73 ± 0.02 | iucr.org |

| Formula Units/Cell (Z) | 8 | iucr.org |

Electronic Structure and Bonding Studies

Theoretical Investigations of Electronic Structure

Theoretical calculations have provided deep insights into the electronic configuration, orbital interactions, and bonding characteristics of [Sm(Cp)₃] and its derivatives.

Density Functional Theory (DFT) has been a powerful tool for modeling the geometric and electronic properties of tris(cyclopentadienyl)samarium complexes. DFT calculations have been successfully used to optimize the molecular structures and to probe the nature of the metal-ligand bonding. rsc.orgresearchgate.netresearchgate.net

For the trivalent complex, Sm(III)(C₅H₄SiMe₃)₃, DFT/PBE calculations revealed a ground-state electronic configuration of 4f⁵5d⁰ in a sextet state. nih.gov Upon reduction to the divalent species, [Sm(II)(C₅H₄SiMe₃)₃]¹⁻, the ground-state configuration is calculated to be 4f⁶5d⁰ in a septet state. nih.gov These calculations also provide valuable information on the structural changes accompanying the change in oxidation state. The calculated average Sm(III)–C(centroid) distance of 2.513 Å is significantly shorter than the 2.605 Å calculated for the Sm(II) complex, a difference of 0.092 Å. nih.govrsc.org This difference is consistent with the larger ionic radius of Sm²⁺ compared to Sm³⁺ and the corresponding changes in electrostatic interactions. nih.gov

DFT studies on related samarium complexes, such as those with silylated methyl ligands, have also been instrumental in understanding specific bonding features like β-Si-C agostic interactions and the significant role of samarium's 5d orbitals in covalent bonding. researchgate.net

Table 1: Comparison of DFT-Calculated and Experimental Samarium-Centroid Distances (Å) for Substituted Tris(cyclopentadienyl)samarium Complexes

| Compound | Oxidation State | Electronic Configuration | Calculated Sm–C(centroid) (Å) | Experimental Sm–C(centroid) (Å) | Reference |

|---|---|---|---|---|---|

| Sm(C₅H₄SiMe₃)₃ | +3 | 4f⁵5d⁰ | 2.513 | Not Reported in Source | nih.gov |

| [Sm(C₅H₄SiMe₃)₃]¹⁻ | +2 | 4f⁶5d⁰ | 2.605 | Not Reported in Source | nih.gov |

Molecular orbital (MO) calculations have been employed to describe the bonding interactions between the samarium center and the cyclopentadienyl (B1206354) ligands. researchgate.net In the C₃ₕ point group symmetry of a model Ho(II)(C₅H₅)₃¹⁻ complex, which is analogous to Sm(Cp)₃, symmetry-allowed mixing occurs between the metal 5d-orbitals and the π-orbitals of the cyclopentadienyl rings. nih.gov This interaction leads to the formation of bonding molecular orbitals with a', e', and e'' symmetries. nih.gov

A qualitative molecular orbital diagram for such tris(cyclopentadienyl) lanthanide complexes shows that the highest occupied cyclopentadienyl π orbitals and the lanthanide 4f, 5d, and 6p orbitals form the basis set for the valence region. rsc.org The interaction with the metal 5d and 6p orbitals stabilizes the a'', e', and e'' linear combinations of the ring orbitals. rsc.org The a' combination of the ligand orbitals can interact with the metal d(z²) orbital, although their nodal properties are not perfectly matched. rsc.org This framework is essential for interpreting spectroscopic data and understanding the electronic transitions.

The nature of the metal-ligand bond in lanthanide complexes, including tris(cyclopentadienyl)samarium, is a topic of significant interest. The bonding in these f-element complexes is predominantly ionic. scispace.com This ionicity is largely governed by the electrostatic attraction between the positively charged samarium ion and the negatively charged cyclopentadienyl ligands, with the bond distances correlating well with the ionic radius of the metal. scispace.com

Theoretical studies have shown that the ligand environment created by the three cyclopentadienyl ligands plays a crucial role in determining the relative energies of the f and d orbitals. nih.gov In some lanthanide(II) tris(cyclopentadienyl) anions, this ligand field can stabilize a 4fⁿ5d¹ electronic configuration, making it lower in energy than the more typical 4fⁿ⁺¹ configuration. nih.gov This is attributed to the presence of a highly shielded 5d-orbital of a' symmetry. nih.gov This interplay between the f- and d-orbitals is fundamental to the redox properties and electronic structure of these complexes.

Spectroscopic Characterization of Electronic States

Spectroscopic techniques provide experimental evidence to validate and complement theoretical findings regarding the electronic structure of [Sm(Cp)₃].

Gas-phase photoelectron spectroscopy (PES) using variable photon energy is a direct probe of the electronic structure of molecules. rsc.orgresearchgate.netrsc.org The He I photoelectron spectra of Sm(Cp)₃ have been measured, providing detailed information about the ionization energies of its valence electrons. rsc.org

The spectra reveal a complex band structure arising from the ionization of electrons from both the cyclopentadienyl ligand orbitals and the samarium 4f orbitals. rsc.orgresearchgate.netrsc.org By varying the photon energy, including in the region of 4d to 4f excitation, it is possible to unambiguously assign the resulting ion states. rsc.orgresearchgate.netrsc.org For Sm(Cp)₃, which has a ground state Sm(III) 4f⁵ configuration, the PES spectra show molecular ion states that are characteristic of both 4f⁶ and 4f⁵ configurations. rsc.orgresearchgate.netrsc.org The molecular ion ground state is found to have a hole in the uppermost ligand orbital of a' symmetry, which can be reached through either ligand or f-electron ionization. rsc.orgresearchgate.netrsc.org

Table 2: Key Features in the Photoelectron Spectra of Sm(Cp)₃

| Photon Energy (eV) | Observed Bands and Features | Interpretation | Reference |

|---|---|---|---|

| 44 and 140 | Ionization bands labeled A-G, and f-electron ionization features. | Bands A-G are assigned to ligand-based ionizations. Other features are assigned to ion states resulting from 4f ionization, showing both 4f⁶ and 4f⁵ final state configurations. | rsc.org |

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for probing the electronic structure of molecules, particularly paramagnetic species like many lanthanide complexes. uci.edu It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field, providing detailed information about the symmetry and nature of electronic states. uci.eduaps.org

For lanthanide complexes, MCD is particularly sensitive to transitions involving the f-orbitals. Studies on related tris(cyclopentadienyl) lanthanide(II) complexes, such as [K(2.2.2-cryptand)][Ln(C₅H₄SiMe₃)₃] (where Ln = Sm, Eu, etc.), have been crucial in determining their ground state electron configurations. nsf.gov While Sm(C₅H₅)₃ features Sm(III) (a 4f⁵ configuration), studies on analogous Sm(II) complexes (4f⁶) help to benchmark the understanding of the electronic transitions. MCD spectroscopy, coupled with spectral calculations, allows for the definitive assignment of electronic transitions. For instance, in related divalent lanthanide systems, low-energy nd to (n+1)p transitions have been identified, showcasing the technique's ability to resolve complex electronic structures and provide insight into spin-orbit coupling. nsf.gov The application of MCD to these systems provides a more detailed picture than absorption spectroscopy alone, confirming electronic configurations (e.g., 4fⁿ5d¹ vs. 4fⁿ⁺¹) by observing characteristic transitions. nsf.gov

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS), specifically X-ray Absorption Near-Edge Structure (XANES), is a valuable tool for determining the oxidation state and local coordination environment of a metal center. The energy of the absorption edge is highly sensitive to the effective charge on the absorbing atom.

Studies on tris(silylcyclopentadienyl)samarium complexes have demonstrated the utility of this technique. The Sm L₃- and L₂-edge XANES spectra for [K(2.2.2-cryptand)][Sm(C₅H₄SiMe₃)₃], which contains a formal Sm(II) ion, show distinct edge features near 6715 eV (L₃) and 7310 eV (L₂). nih.gov In contrast, the spectrum for the analogous Sm(III) complex, Sm(C₅H₄SiMe₃)₃, shows these features shifted to significantly higher energies, approximately 7-8 eV higher, at 6723.2 eV and 7318.4 eV respectively. nih.gov This substantial energy shift provides definitive experimental evidence for the different oxidation states, confirming the +2 state in the former and the +3 state in the latter. nih.gov This method provides a clear, experimental distinction between the 4f⁶ configuration of Sm(II) and the 4f⁵ configuration of Sm(III) in these cyclopentadienyl environments. nih.gov

UV-Vis and Infrared Spectroscopic Analysis Relevant to Electronic Transitions

UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy probes the electronic transitions within a molecule. For lanthanide complexes like Tris(cyclopentadienyl)samarium(III), the spectra are characterized by sharp, low-intensity peaks resulting from Laporte-forbidden f-f transitions, and broader, more intense bands from allowed 4f→5d transitions. acs.org

The UV-visible spectra of related tris(cyclopentadienyl)lanthanide(II) complexes, specifically those with 4fⁿ5d¹ configurations, show characteristic broad absorptions corresponding to d→p or d→s transitions. acs.org In contrast, Sm(II) complexes with a 4f⁶ configuration exhibit spectra dominated by intense 4f→5d transitions. acs.org For Sm(III) complexes like Sm(C₅H₅)₃, the spectra are more complex, showing the characteristic sharp f-f transitions of the Sm³⁺ ion, which are only slightly perturbed by the ligand environment due to the effective shielding of the 4f orbitals. ucl.ac.uk

Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule and, by inference, the bonding between the metal and the ligands. scispace.com In Sm(C₅H₅)₃ and its derivatives, the IR spectra are used to confirm the presence and bonding mode of the cyclopentadienyl ligands. The positions of the C-H, C-C, and ring-breathing vibrations, as well as the appearance of metal-ligand vibrations in the far-IR region, are characteristic of the η⁵-coordination of the Cp rings to the samarium center. scispace.comacs.org While IR spectroscopy does not directly probe electronic transitions, changes in vibrational frequencies can reflect the strength of the metal-ligand bond, which is a consequence of the underlying electronic structure. For instance, comparisons between Sm(II) and Sm(III) cyclopentadienyl complexes would show subtle shifts in the Cp-related bands, reflecting the stronger electrostatic interaction in the higher oxidation state.

Nuclear Magnetic Resonance (NMR) Studies for Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy on paramagnetic molecules provides profound insights into their electronic structure. Due to the paramagnetic Sm(III) center (a 4f⁵ ion), the NMR spectra of Tris(cyclopentadienyl)samarium and its derivatives exhibit significantly shifted and often broadened resonances compared to their diamagnetic analogues. ucl.ac.ukacs.org

The analysis of these paramagnetic shifts allows for the mapping of the spin density distribution within the molecule. In related sterically crowded complexes like Me₂Si(C₅Me₄)₂Sm(C₅Me₅), the ¹H NMR spectrum shows a wide dispersion of signals. acs.org For example, resonances for the methyl groups on the cyclopentadienyl rings appear over a broad range, from δ 2.72 to δ -5.49 ppm, which is a direct consequence of the paramagnetic influence of the samarium ion. acs.org The ¹³C NMR spectrum is similarly affected. acs.org The magnitude and sign of the paramagnetic shifts (the difference between the observed shift and the shift in a comparable diamagnetic compound) are related to the magnetic susceptibility tensor of the complex and the geometric position of the nucleus relative to the metal center. This allows for detailed studies of the molecular structure in solution. Early studies reported the ¹H NMR spectrum of Sm(C₅H₅)₃ showing a singlet at δ 5.93 ppm, though the paramagnetic nature of the complex makes interpretation complex without detailed magnetic susceptibility data. ucl.ac.uk

Reactivity and Reaction Mechanisms

General Reactivity Patterns of Tris(cyclopentadienyl)samarium Complexes

The reactivity of tris(cyclopentadienyl)samarium complexes is a subject of extensive research. The sterically crowded nature of molecules like tris(pentamethylcyclopentadienyl)samarium, (C₅Me₅)₃Sm, leads to unusual and enhanced reactivity. acs.orgacs.orgpnas.org This is attributed to the long-bond nature of these organometallic complexes, where the ligands are further from the metal center than in typical trivalent samarium pentamethylcyclopentadienyl complexes. pnas.org This strained arrangement makes the otherwise inert C₅Me₅ rings reactive. acs.org

(C₅Me₅)₃Sm can exhibit dual reactivity profiles. It can behave like a bulky alkyl complex, (C₅Me₅)₂SmR, where R is an η¹-C₅Me₅ group, or as a zwitterion, [(C₅Me₅)₂Sm]⁺[C₅Me₅]⁻, where the [C₅Me₅]⁻ acts as a one-electron reductant. acs.org This dual nature allows it to react with a wide array of substrates, including carbon monoxide, tetrahydrofuran (B95107) (THF), ethylene (B1197577), hydrogen, nitriles, isonitriles, and isocyanates. acs.orgresearchgate.net

The steric crowding in tris(pentamethylcyclopentadienyl)samarium, (C₅Me₅)₃Sm, is a critical factor governing its reactivity. acs.orgacs.orgpnas.org The isolation of (C₅Me₅)₃Sm itself was unexpected due to the perceived steric hindrance. acs.org The molecule's structure reveals longer Sm-C distances compared to less crowded analogues, which is consistent with its unusual reactivity. pnas.org

To probe the effects of steric bulk, researchers have synthesized related samarium complexes with slightly less hindered ligand environments, such as ansa-metallocene cyclopentadienides like Me₂Si(C₅Me₄)₂Sm(C₅Me₅). acs.orgacs.org These ansa-complexes, where two cyclopentadienyl (B1206354) rings are linked, exhibit reduced (ring centroid)−metal−(ring centroid) angles compared to their unlinked counterparts. acs.org

A comparative analysis of the reactivity of (C₅Me₅)₃Sm and the less crowded ansa-complex Me₂Si(C₅Me₄)₂Sm(C₅Me₅) reveals significant differences. While (C₅Me₅)₃Sm readily undergoes THF ring-opening, ethylene polymerization, and reduction reactions, the ansa-complex does not exhibit this reactivity. acs.org This supports the theory that the unique reactivity of (C₅Me₅)₃Sm is a direct consequence of its extreme steric crowding. acs.org The reactivity also varies with the size of the lanthanide metal, with the less sterically crowded complexes of larger metals like lanthanum and neodymium being less reactive than samarium. pnas.org

Table 1: Comparison of Reactivity based on Steric Crowding

| Complex | THF Ring-Opening | Ethylene Polymerization | Reductive Reactivity |

| (C₅Me₅)₃Sm | Yes | Yes | Yes |

| Me₂Si(C₅Me₄)₂Sm(C₅Me₅) | No | No | No |

Carbonyl Activation and Insertion Reactions

Tris(cyclopentadienyl)samarium complexes are effective in activating and promoting insertion reactions of various carbonyl-containing compounds. researchgate.netresearchgate.net Their high oxophilicity and tunable Lewis acidity make them suitable for these transformations. researchgate.net

The reaction of (C₅Me₅)₃Sm with carbon monoxide (CO) is a prime example of its unique reactivity. acs.org In this reaction, (C₅Me₅)₃Sm acts as if it were a bulky alkyl complex, (C₅Me₅)₂SmR, leading to the insertion of CO. acs.org This results in the formation of (C₅Me₅)₂Sm(O₂C₇Me₅), a complex containing a ligand with a nonclassical carbocationic center. acs.org In contrast, the reaction of bis(pentamethylcyclopentadienyl)samarium(II) with CO can lead to the coupling of three CO molecules to form a ketenecarboxylate complex. thieme-connect.de Furthermore, organosamarium complexes can mediate the insertion of two CO moieties into an alkene double bond. acs.org

The interaction of tris(cyclopentadienyl)samarium complexes with carbon dioxide (CO₂) can proceed through several pathways, including simple insertion and reductive disproportionation. researchgate.netacs.org The reaction of bulky divalent samarium complexes like Cpᵗᵗ₂Sm and Cpᵗᵗᵗ₂Sm with CO₂ leads to the formation of bridged carbonate samarium dimers, [Cpᵗᵗ₂Sm]₂(μ-CO₃) and [Cpᵗᵗᵗ₂Sm]₂(μ-CO₃), respectively. acs.org This indicates a reductive disproportionation of CO₂ with the release of CO. acs.org This contrasts with the reaction of CO₂ with Cp*₂Sm(thf)₂, which yields an oxalate-bridged dimer. acs.org

Facile insertion of CO₂ into the lanthanide-cyclopentadienyl bond has also been observed. researchgate.net For instance, (C₅Me₄H)₃Ln complexes (Ln = La, Nd, Sm, Gd) react with CO₂ to produce tetramethylcyclopentadienyl carboxylate products. researchgate.net In the case of a (C₅Me₄H)₃La/Na/CO₂ reaction, both insertion to form a carboxylate and reduction of CO₂ to carbonate were observed. researchgate.net The activation of CO₂ at a Sm(II) center often involves a cooperative double reduction by two Sm(II) ions to form a bimetallic intermediate, which can then react further to form either oxalate (B1200264) or carbonate bridged dimers, with the outcome influenced by the steric bulk of the ancillary ligands. rsc.org

A divalent samarium(II) hydrido complex, [(Cpᴬʳ⁵)Smᴵᴵ(μ-H)(DABCO)]₂, reacts with CO₂ to form a trivalent samarium(III) mixed-bis-formate/carbonate complex. rsc.orgrsc.org This transformation involves both hydride insertion and reductive disproportionation of CO₂. rsc.orgrsc.org

Tris(cyclopentadienyl)samarium complexes also exhibit reactivity towards nitriles and isonitriles. acs.orgresearchgate.net For example, (C₅Me₅)₃Sm inserts benzonitrile (B105546) (PhCN) to form (C₅Me₅)₂SmNC(Ph)(C₅Me₅). acs.org The reaction of samarocene with nitriles can also lead to the formation of insoluble polymeric products. rsc.org

With isonitriles, such as tert-butyl isocyanide (Me₃CNC), (C₅Me₅)₃Sm undergoes a reduction reaction to form [(C₅Me₅)₂Sm(μ-CN)(CNCMe₃)]₃. acs.org The reactivity of (C₅Me₅)₂Sm(THF)₂ with isocyanides has also been studied, leading to the formation of trimeric complexes. acs.org

The reaction of (C₅Me₅)₃Sm with phenyl isocyanate (PhNCO) results in a product that is rationalized by a C-N coupling between a coordinated PhNCO and a PhNCO unit that has inserted into a Sm(η¹-C₅Me₅) bond. acs.org Lanthanide-centered complexes have also been shown to be active in the hydrophosphination of isocyanates. rsc.org

Ligand Transformations and Derivatizations

The reactivity of tris(cyclopentadienyl)samarium extends to transformations of its cyclopentadienyl (Cp) ligands, which can be modified to alter the steric and electronic properties of the complex, as well as to form bridged multimetallic structures.

Cyclopentadienyl Ligand Modification Reactions

The cyclopentadienyl ligands in tris(cyclopentadienyl)samarium and its substituted derivatives can undergo various modification reactions, including insertion and coupling reactions.

Research has shown that the sterically crowded tris(pentamethylcyclopentadienyl)samarium, [Sm(C₅Me₅)₃], exhibits high reactivity with a range of substrates. acs.org For instance, it reacts with carbon monoxide (CO) to yield (C₅Me₅)₂Sm(O₂CC₅Me₅), a product formed through the coupling of CO with a pentamethylcyclopentadienyl ligand. thieme-connect.de This complex behaves as if it contains a bulky alkyl group, specifically an η¹-C₅Me₅ ligand, which can undergo insertion reactions. acs.org Similarly, reaction with phenyl isocyanate (PhNCO) leads to a product resulting from the coupling of a coordinated PhNCO with a PhNCO unit inserted into a Sm(η¹-C₅Me₅) bond. acs.org

Hydrogenolysis of [Sm(C₅Me₅)₃] with H₂ results in the formation of the dimeric hydride [(C₅Me₅)₂Sm(μ-H)]₂. acs.org The complex can also ring-open tetrahydrofuran (THF) to form (C₅Me₅)₂SmO(CH₂)₄(C₅Me₅). acs.org Furthermore, insertion of phenyl cyanide (PhCN) yields (C₅Me₅)₂SmNC(Ph)(C₅Me₅). acs.org

The reactivity of the cyclopentadienyl ligands is also influenced by the presence of other ligands in the coordination sphere. For example, the synthesis of heteroleptic bisphosphanylamide complexes, such as [(η⁵-C₅Me₅)₂Sm{η²-N(PPh₂)₂}], can be achieved through a one-pot reaction of SmCl₃ with potassium bisphosphanylamide followed by the addition of KC₅Me₅. researchgate.net

Table 1: Cyclopentadienyl Ligand Modification Reactions of Tris(pentamethylcyclopentadienyl)samarium

| Reactant | Product | Reaction Type |

| Carbon Monoxide (CO) | (C₅Me₅)₂Sm(O₂CC₅Me₅) | Insertion/Coupling |

| Phenyl Isocyanate (PhNCO) | Product of C-N coupling | Insertion/Coupling |

| Hydrogen (H₂) | [(C₅Me₅)₂Sm(μ-H)]₂ | Hydrogenolysis |

| Tetrahydrofuran (THF) | (C₅Me₅)₂SmO(CH₂)₄(C₅Me₅) | Ring-Opening |

| Phenyl Cyanide (PhCN) | (C₅Me₅)₂SmNC(Ph)(C₅Me₅) | Insertion |

Formation of Bridged Organosamarium Species

Tris(cyclopentadienyl)samarium and its derivatives can serve as precursors for the synthesis of bridged organosamarium species, where ligands span two or more samarium centers. These bridged complexes are of interest for their unique structural features and potential applications in catalysis and materials science.

One common method for forming bridged species involves the reaction of samarium(II) precursors with chalcogen-containing compounds. For instance, the reaction of [Sm(N††)₂] (where N†† = {N(SiⁱPr₃)₂}) with elemental sulfur (S₈) or selenium (Se₈) yields dinuclear complexes of the type [{Sm(N††)₂}₂(μ-η²:η²-E₂)] (E = S, Se), featuring a bridging dichalcogenide ligand. acs.orgnih.gov Similarly, reaction with diphenyldichalcogenides (E₂Ph₂) can lead to the formation of dimeric complexes with bridging chalcogenate ligands, such as [Sm(Cp*)₂(μ-EPh)]₂ (E = S, Se, Te). nih.gov

Bridging hydride complexes can also be formed. As mentioned previously, the hydrogenolysis of [Sm(C₅Me₅)₃] produces [(C₅Me₅)₂Sm(μ-H)]₂, a dimer with two bridging hydride ligands. acs.org

Furthermore, reactions involving ligand exchange can lead to bridged structures. For example, the reaction of SmCl₃ with potassium bisphosphanylamide can produce [(η⁵-C₅Me₅)₂Sm(μ-Cl)₂K(THF)]∞, which is an infinite chain in the solid state with bridging chloride ligands. researchgate.net

Table 2: Examples of Bridged Organosamarium Species Formed from Samarium Precursors

Catalytic Applications of Tris Cyclopentadienyl Samarium

Polymerization Catalysis

Tris(cyclopentadienyl)samarium and its derivatives have demonstrated significant catalytic activity in the polymerization of various monomers, including olefins, styrene (B11656), and cyclic esters. The catalytic mechanism often involves the generation of active samarium(III) species.

Olefin Polymerization (e.g., Ethylene)

Tris(pentamethylcyclopentadienyl)samarium, a derivative of tris(cyclopentadienyl)samarium, has been found to initiate the polymerization of ethylene (B1197577). While the parent compound, tris(cyclopentadienyl)samarium, is also implicated in ethylene polymerization, the sterically crowded nature of the pentamethylated version showcases the robust reactivity of these samarium complexes. The polymerization process can yield high molecular weight polyethylene.

A proposed mechanism for ethylene polymerization initiated by a tris(cyclopentadienyl) complex involves the slipping of one cyclopentadienyl (B1206354) ring to an η¹-coordination mode. This creates a vacant coordination site for ethylene to insert, or it can lead to the elimination of tetramethylfulvene to form a catalytically active bis(cyclopentadienyl)samarium hydride species.

Styrene Polymerization

Samarium complexes, including those with cyclopentadienyl ligands, are effective catalysts for the polymerization of styrene. The polymerization can proceed via a coordination-insertion mechanism, leading to the formation of polystyrene. The specific stereochemistry of the resulting polymer, such as atactic or syndiotactic, can be influenced by the ligand environment around the samarium center. For instance, certain yttrium complexes with linked amido-cyclopentadienyl ligands, which are chemically related to samarium catalysts, have been shown to produce atactic polystyrenes with narrow molecular weight distributions.

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., ε-Caprolactone, Lactide)

Tris(cyclopentadienyl)samarium and related samarium complexes are efficient initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide. This process is of significant interest for the synthesis of biodegradable polyesters such as poly(ε-caprolactone) (PCL) and polylactide (PLA). The polymerization is believed to proceed through a coordination-insertion mechanism, where the cyclic ester coordinates to the samarium center and is subsequently opened by a nucleophilic group, often an alkoxide, to initiate the polymer chain growth.

Samarium(II) complexes are also effective precursors for the ROP of lactones, with the active catalytic species being samarium(III) generated through a one-electron transfer to the monomer. The use of bimetallic samarium(III) initiators has been explored as a route to creating telechelic, triblock, and "link-functionalized" polymers.

| Catalyst System | Monomer | Resulting Polymer | Reference |

| Samarium Complexes | ε-Caprolactone | Poly(ε-caprolactone) | |

| Samarium Complexes | Ethylene Carbonate / ε-Caprolactone | Copolymer |

Copolymerization Strategies

Samarium-based catalysts have been successfully employed in copolymerization strategies. For example, the copolymerization of ethylene carbonate and ε-caprolactone has been achieved using samarium complexes. This demonstrates the versatility of these catalysts in creating polymers with tailored properties by incorporating different monomer units into the polymer chain. The ability to control the incorporation of different monomers is crucial for designing materials with specific thermal and mechanical properties.

Hydroboration Reactions

Homoleptic cyclopentadienyl lanthanide complexes, including tris(cyclopentadienyl)samarium, have emerged as excellent catalysts for the hydroboration of aldehydes and ketones. These reactions are valuable for the reduction of carbonyl compounds to the corresponding alcohols.

Hydroboration of Aldehydes and Ketones

Tris(cyclopentadienyl)samarium catalyzes the hydroboration of a wide range of aldehydes and ketones with high efficiency. The reaction typically utilizes pinacolborane as the hydroborating agent and proceeds under mild conditions with low catalyst loadings (0.01–1 mol %). A key advantage of this catalytic system is its excellent chemoselectivity, as it selectively reduces aldehydes and ketones in the presence of other reducible functional groups like alkenes and alkynes.

The proposed mechanism involves the formation of a samarium hydride intermediate, which then participates in the reduction of the carbonyl group. This method offers a practical and selective route for the synthesis of alcohols from aldehydes and ketones.

| Substrate | Product | Catalyst Loading (mol%) | Yield (%) |

| Benzaldehyde | Benzyl alcohol | 0.1 | 98 |

| Acetophenone | 1-Phenylethanol | 0.5 | 95 |

| Cyclohexanone | Cyclohexanol | 0.5 | 99 |

| 4-Nitrobenzaldehyde | (4-Nitrophenyl)methanol | 0.1 | 96 |

Nitrogen Fixation and Ammonia (B1221849) Formation

The conversion of dinitrogen (N₂) into ammonia (NH₃) is a critical chemical process. mdpi.com While Tris(cyclopentadienyl)samarium itself is not the direct catalyst, samarium complexes featuring cyclopentadienyl-based ligands have been shown to be effective in cooperative catalytic systems for ammonia formation under ambient conditions. rsc.orgmdpi.com

Newly designed samarium complexes that incorporate chelate-type cyclopentadienyl-amide ligands have been found to work in tandem with molybdenum complexes that bear PCP-type pincer ligands. rsc.orgmdpi.com In these systems, the samarium complex functions as a proton-coupled electron transfer (PCET) catalyst. iastate.edu It accelerates the transfer of protons and electrons to the molybdenum center, where the dinitrogen is bound and reduced. rsc.orgmdpi.com This cooperative action facilitates the formation of ammonia with high yields and formation rates. rsc.orgmdpi.com

Research has demonstrated that in these bimetallic systems, the samarium complexes can be recycled over 300 times and can increase the rate of ammonia formation by as much as sevenfold compared to reactions without the samarium co-catalyst. iastate.edu The turnover frequency for ammonia formation in these systems can be comparable to that of nitrogenase enzymes. The mechanism involves the samarium complex aiding the protonation and reduction of molybdenum-nitride, -imide, and -amide intermediates, which are key steps in the catalytic cycle of nitrogen fixation. rsc.orgmdpi.com

| Catalyst System | Role of Samarium Complex | Key Findings | Reference |

|---|---|---|---|

| Sm(Cp-N) complexes + Mo(PCP-pincer) | Cooperative catalyst; accelerates proton and electron transfer | Excellent yields and high rates of ammonia formation under ambient conditions. | rsc.orgmdpi.com |

| SmI₂ with Mo-catalyst and H₂O | Reductant and proton source shuttle | Up to 4,350 equivalents of ammonia produced per Mo catalyst. | iastate.edu |

| Sm(III) complexes with Cp-amide ligands | Proton-coupled electron transfer (PCET) catalyst | Increases ammonia formation rate by sevenfold; recyclable over 300 times. | iastate.edu |

Carbon-Carbon Bond Formation Reactions

Tris(cyclopentadienyl)samarium and its derivatives are recognized for their potential as catalysts in various organic transformations, including the formation of carbon-carbon (C-C) bonds. researchgate.net The unique electronic properties of the samarium ion, combined with the versatility of the cyclopentadienyl ligands, make these complexes suitable for developing novel catalytic systems. researchgate.net

The sterically crowded analogue, Tris(pentamethylcyclopentadienyl)samarium or (C₅Me₅)₃Sm, demonstrates notable reactivity in reactions that lead to C-C bond formation. acs.org For example, it reacts with carbon monoxide (CO) to form a product with a new C-C bond, (C₅Me₅)₂Sm(O₂C₇Me₅). acs.org It also undergoes insertion reactions with phenyl isocyanate (PhNCO), resulting in a product formed through C-N coupling, which is a related transformation. acs.org Furthermore, (C₅Me₅)₃Sm can initiate the polymerization of ethylene, a fundamental C-C bond-forming process. acs.org

The reactivity of these complexes can be understood in two ways: either as a bulky alkyl complex, where one cyclopentadienyl group acts as an η¹-ligand, or as a zwitterionic species that can act as a one-electron reductant. acs.org This dual reactivity allows for a range of transformations that facilitate the creation of new carbon-carbon bonds. acs.org

| Reactant | Samarium Complex | Product/Reaction Type | Reference |

|---|---|---|---|

| Ethylene | (C₅Me₅)₃Sm | Polymerization | acs.org |

| Carbon Monoxide (CO) | (C₅Me₅)₃Sm | Insertion reaction forming (C₅Me₅)₂Sm(O₂C₇Me₅) | acs.org |

| Phenyl Isocyanate (PhNCO) | (C₅Me₅)₃Sm | Insertion and C-N coupling | acs.org |

Hydrofunctionalization Reactions

Organolanthanide complexes, including those with cyclopentadienyl ligands, are known to be effective catalysts for a variety of hydrofunctionalization reactions. researchgate.net These reactions involve the addition of an H-X molecule (where X can be a variety of heteroatoms) across an unsaturated C-C bond. However, the bulky nature of the cyclopentadienyl ligands can sometimes sterically hinder reactions involving substituted alkenes. acs.org

Hydrophosphination, the addition of a P-H bond across an unsaturated substrate, is an atom-economical method for forming P-C bonds. rsc.org While samarium complexes have been shown to be active catalysts for hydrophosphination, research in this area has predominantly focused on cyclopentadienyl-free ligand systems. rsc.org

For instance, samarium(II) bis(amido) complexes supported by N-heterocyclic carbene ligands have been successfully used for the hydrophosphination of styrene with phosphine (B1218219) (PH₃). rsc.org Another example involves a dimeric ene-diamido samarium methoxide (B1231860) complex that catalyzes the double P-H activation of primary phosphines with imines. These studies highlight the catalytic potential of samarium in hydrophosphination reactions, though they utilize ligands other than the simple cyclopentadienyl. researchgate.net

There is limited specific information in the reviewed literature on the application of Tris(cyclopentadienyl)samarium as a direct catalyst for hydrophosphination or the related hydrophosphorylation reactions. The trend in recent organolanthanide chemistry has been to explore non-cyclopentadienyl ligands to achieve higher catalytic activity and selectivity in these transformations. rsc.org

Comparative Studies with Other F Element Cyclopentadienyl Complexes

Comparisons within the Lanthanide Series (e.g., Ln=Y, La, Ce, Pr, Nd, Eu, Gd, Dy, Ho, Er, Yb, Lu)

The chemistry of lanthanide cyclopentadienyl (B1206354) complexes is largely governed by the size of the metal ion, which decreases steadily across the series—a phenomenon known as the lanthanide contraction. scispace.com This contraction significantly influences the structural and reactive characteristics of these compounds.

Trends in Structure and Reactivity Across the Lanthanides

The gradual decrease in ionic radii from lanthanum to lutetium leads to a corresponding decrease in metal-ligand bond distances in tris(cyclopentadienyl)lanthanide complexes. scispace.com This structural trend has direct consequences for the reactivity of these complexes. For instance, the reactivity of lanthanide ions with pentamethylcyclopentadiene has been shown to correlate with the excitation energies from their ground state electron configurations. acs.org Lanthanide ions with larger excitation energies, such as Sm⁺, Eu⁺, Tm⁺, and Yb⁺, exhibit different reactivity patterns compared to other lanthanides. acs.org

The steric crowding around the metal center also plays a crucial role. While tris(cyclopentadienyl) complexes of the general formula (C₅H₅)₃Ln were known for some time, the synthesis of tris(pentamethylcyclopentadienyl) complexes, [M(C₅Me₅)₃], was initially thought to be impossible due to steric hindrance. bohrium.com The successful isolation of [Sm(C₅Me₅)₃] opened the door to the synthesis of other sterically crowded f-element complexes and revealed novel reactivity. bohrium.com For example, in contrast to the high reactivity of (C₅Me₅)₃Sm, related ansa-metallocene complexes of samarium, such as Me₂Si(C₅Me₄)₂Sm(C₅Me₅), show reduced reactivity, highlighting the subtle interplay between ligand sterics and metal-centered reactivity. acs.org

Table 1: Comparison of Reactivity in Samarium Cyclopentadienyl Complexes

| Complex | Reactivity with THF | Reduction of 1,3,5,7-C₈H₈ | Ethylene (B1197577) Polymerization |

|---|---|---|---|

| (C₅Me₅)₃Sm | Ring-opens THF acs.org | Reduces acs.org | Initiates polymerization bohrium.comacs.org |

| Me₂Si(C₅Me₄)₂Sm(C₅Me₅) | No reaction acs.org | No reaction acs.org | No reaction acs.org |

Electronic Structure Variations in Lanthanide(II) and Lanthanide(III) Complexes

The electronic structure of lanthanide complexes is dominated by the behavior of the 4f electrons. In trivalent lanthanide complexes, the 4f orbitals are generally considered to be core-like and not significantly involved in bonding, which is therefore predominantly ionic in character. rutgers.edu However, subtle covalent contributions cannot be entirely dismissed and can influence the geometry of the complexes. rutgers.edu

The study of lanthanide(II) cyclopentadienyl complexes provides further insight into their electronic structure. For many Ln(II) ions, such as La(II), Pr(II), and Gd(II), a 4fⁿ5d¹ electron configuration is observed. acs.orgnsf.gov This is in contrast to the more traditional 4fⁿ⁺¹ configuration seen for ions like Eu(II). acs.orgnsf.gov Magnetic circular dichroism (MCD) spectroscopy has been a key technique in elucidating these electronic configurations. acs.orgnsf.gov For instance, MCD studies on [Pr(C₅H₄SiMe₃)₃]⁻ provided the first direct observation of f-f transitions in such a Ln(II) species, confirming its 4f²5d¹ ground-state configuration. acs.orgnsf.gov The nature of the cyclopentadienyl ligand can also influence the electronic properties; silyl-substituted cyclopentadienyl ligands are more effective at delocalizing electron density away from the metal ion compared to their alkyl-substituted counterparts. researchgate.net

Comparisons with Actinide Cyclopentadienyl Complexes (e.g., U, Np, Pu, Am)

Comparing lanthanide cyclopentadienyl complexes with their actinide analogues reveals significant differences in their bonding and reactivity, primarily stemming from the differing nature of the 4f and 5f orbitals.

Differences in Covalency and Bonding Characteristics

A key distinction between lanthanide and actinide complexes lies in the degree of covalency in the metal-ligand bond. The 5f orbitals of the actinides are more radially extended and energetically accessible for bonding compared to the more contracted 4f orbitals of the lanthanides. northwestern.edu This leads to a greater degree of covalent interaction in actinide complexes. northwestern.edunih.govrsc.orgeuropa.eu

This increased covalency in actinide complexes is supported by both experimental and theoretical studies. For example, in isostructural complexes, the actinide-ligand bond lengths are often shorter than what would be predicted based on a purely ionic model, suggesting a covalent contribution. northwestern.edu Studies on mixed cyclopentadienyl/dithiolene complexes of uranium and lanthanides revealed that the U-S and U-C(Cp*) distances were shorter than expected, with orbital analysis showing greater 5f orbital-ligand mixing in the uranium complex compared to the 4f orbital-ligand mixing in the cerium analogue. acs.org

Furthermore, competitive reactions have demonstrated the greater affinity of cyclopentadienyl ligands for trivalent uranium over trivalent lanthanides, a phenomenon attributed to a higher degree of covalency in the U-C bond that may involve back-bonding. rsc.org Theoretical calculations using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis on (Cp)₃M(C≡NCy) complexes (where M is a lanthanide or actinide) have shown larger ligand-to-metal charge transfers and metal-ligand electron sharing in the actinide systems. nih.goveuropa.eu This increased covalency is also reflected in spectroscopic data, such as the C≡N stretching frequency in these isonitrile adducts. nih.goveuropa.eu In contrast, pulsed EPR studies on early lanthanide complexes like [Ln(Cpᵗᵗ)₃] (Ln = La, Ce, Nd, Sm) have shown negligible covalency, with much smaller hyperfine interactions than those observed for equivalent actinide complexes. rsc.org

Table 2: General Comparison of Lanthanide and Actinide Cyclopentadienyl Complexes

| Property | Lanthanide Complexes | Actinide Complexes |

|---|---|---|

| f-orbital participation in bonding | Generally low, predominantly ionic bonding rutgers.edu | Greater participation of 5f orbitals, leading to increased covalency northwestern.edumanchester.ac.uk |

| Metal-Ligand Bond Character | Primarily electrostatic rsc.org | Significant covalent character, with evidence of back-bonding in some cases rsc.orgeuropa.eu |

| Reactivity | Influenced by ionic radius and electronic configuration scispace.comacs.org | Often more diverse due to accessible oxidation states and covalent interactions |

| Complex Formation | Readily form coordination complexes vedantu.com | Also form a wide range of complexes, with a preference for soft-donor ligands in some cases digitellinc.com |

Advanced Spectroscopic and Computational Methodologies

Application of Advanced Characterization Techniques in Organosamarium Chemistry

A variety of spectroscopic methods are routinely employed. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for determining the molecular structure in solution. researchgate.net For paramagnetic samarium complexes, the interpretation of NMR spectra can be complex, but specialized techniques and comparison with deuterated analogues can help assign resonances. illinois.edu For instance, in the characterization of samarium(II) N,N-dimethylaminodiboranate complexes, comparison of the ¹H NMR spectrum of the protio isotopologue with its deuterated (THF-d8) counterpart allowed for the unambiguous assignment of proton signals. illinois.edu

Vibrational spectroscopy, such as Fourier-transform infrared (FT-IR) spectroscopy, is used to identify characteristic bonding modes within the molecule. It is particularly useful for confirming the presence of specific functional groups and ligands, as demonstrated in the analysis of a polynuclear samarium oxo cluster where the spectra confirmed the presence of carbazolate, THF, and toluene (B28343) units. acs.org

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy, provides information about the electronic transitions within the complex. researchgate.net For samarium(III) complexes, characteristic emission peaks in the visible and near-infrared (NIR) regions correspond to ⁴G₅/₂ → ⁶Hⱼ (J = 5/2, 7/2, 9/2) transitions. researchgate.net UV-Vis spectroscopy is also a valuable tool for studying the affinity of ligands for Sm(II) centers by monitoring spectral changes upon ligand addition. acs.org

Gas-phase photoelectron (PE) spectroscopy has proven to be a powerful technique for directly probing the electronic structure of organolanthanide complexes like tris(cyclopentadienyl)samarium. scispace.com Unlike techniques for closed-shell molecules where PE spectra often correspond well with DFT-predicted orbital structures, lanthanide complexes present challenges due to their open-shell nature and the core-like spatial properties of the f-electrons. scispace.com Variable photon energy PE spectroscopy helps in assigning bands arising from the ionization of ligand orbitals versus the metal's 4f orbitals. scispace.com

Other relevant techniques include mass spectrometry for confirming molecular weight and elemental analysis for verifying the empirical formula. researchgate.net For paramagnetic species, Electron Paramagnetic Resonance (EPR) spectroscopy can be a valuable tool, although its application to SmCp₃ can be challenging as its electronic configuration is not a Kramer's doublet. scispace.com

| Technique | Information Obtained | Application in Organosamarium Chemistry |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Molecular structure in solution, ligand environment | Used for structural elucidation of diamagnetic and paramagnetic complexes; requires special consideration for paramagnetic shifts. researchgate.netillinois.edu |

| Infrared (IR) Spectroscopy | Functional groups, bonding modes | Confirms coordination of ligands like THF and cyclopentadienyl (B1206354) groups. acs.org |

| UV-Vis & Photoluminescence (PL) | Electronic transitions, optical properties | Characterizes Sm(III) luminescence (⁴G₅/₂ → ⁶Hⱼ transitions) and studies ligand binding to Sm(II). researchgate.netacs.org |

| Photoelectron Spectroscopy (PES) | Electronic structure, orbital energies | Probes valence region and differentiates between ligand and metal f-orbital ionizations. scispace.com |

| Single-Crystal X-ray Diffraction | Solid-state molecular structure, bond lengths/angles | Provides definitive structural data for crystalline compounds. researchgate.netacs.org |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirms the identity and composition of synthesized complexes. researchgate.net |

Computational Chemistry for Elucidating Reaction Mechanisms and Electronic Structures

Computational chemistry has become an indispensable tool for understanding the intricate electronic structures and reaction mechanisms of organosamarium compounds, including f-element tris(cyclopentadienyl) complexes. acs.org These theoretical methods complement experimental data, providing insights that are often difficult or impossible to obtain through measurement alone.

Density Functional Theory (DFT) is a widely used method to investigate the reactivity and electronic properties of organosamarium complexes. acs.orgrsc.org DFT calculations can rationalize the origin of specific electronic configurations, for example, suggesting that the tris(cyclopentadienyl) ligand field stabilizes the 5d(z²) orbital relative to the 4f orbitals, making 4fⁿ5d¹ configurations feasible. rsc.orgescholarship.org Theoretical studies using DFT have been successfully applied to model the redox chemistry of divalent organolanthanide complexes, showing excellent agreement with experimental observations for reactions with substrates like pyridine (B92270) and carbon dioxide. acs.org

However, single-reference DFT methods can sometimes fail to accurately describe the electronic structure of lanthanide complexes due to the presence of static correlation arising from the near-degeneracy of the 4f orbitals. rsc.org Therefore, more advanced multireference methods are often necessary. acs.org The Complete Active Space Self-Consistent Field (CASSCF) method, often followed by second-order perturbation theory (CASPT2), is a powerful approach for studying systems with strong electron correlation. rsc.orgescholarship.org These ab initio wavefunction methods are crucial for accurately predicting electronic properties and simulating UV-Vis-NIR absorption spectra of open-shell f-element systems. acs.org

A key area of computational investigation is the interplay between the 4fⁿ⁺¹ and 4fⁿ5d¹ electronic configurations in divalent lanthanide complexes. rsc.orgescholarship.org Comprehensive theoretical studies combining Ligand Field DFT (LFDFT) with relativistic ab initio methods like CASSCF/CASPT2 have been performed to calculate the promotion energies for the 4fⁿ⁺¹ → 4fⁿ5d¹ transition across the lanthanide series. rsc.org These calculations help to rationalize trends in redox potentials and understand the factors that determine the ground state electronic configuration. escholarship.org The judicious choice of active space, basis sets, and the inclusion of relativistic effects, particularly spin-orbit coupling, are critical for achieving a reasonable compromise between computational accuracy and cost. acs.org

Computational modeling is also vital for elucidating complex reaction mechanisms. acs.orglibretexts.org For instance, DFT studies have provided insights into the mechanism of reactions between [(C₅Me₅)₂Sm(thf)₂] and molecules like CO₂ and COS. google.com By mapping potential energy surfaces, computational chemistry can identify transition states and intermediates, helping to explain observed product distributions and reaction selectivities in samarium-catalyzed reactions. acs.org

| Computational Method | Focus of Study | Key Findings for Organosamarium Systems |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms, electronic properties, redox chemistry | Successfully models redox processes; rationalizes ligand field effects on orbital stability. rsc.orgacs.org |

| Ligand Field DFT (LFDFT) | 4fⁿ⁺¹ → 4fⁿ5d¹ promotion energies | Calculates promotion energies to understand interplay between electronic configurations. rsc.orgescholarship.org |

| CASSCF/CASPT2 | Excited states, electronic structure with static correlation | Accurately treats open-shell f-element systems and simulates absorption spectra. acs.orgescholarship.org |

| Ab initio Wavefunction Methods | Ground and excited states, electron correlation | Provides high-accuracy benchmarks and detailed electronic structure information, considering spin-orbit coupling. acs.org |

Specialized Applications in Nuclear Chemistry

Hot Atom Reactions for Radionuclide Production (e.g., ¹⁵³Sm)

The production of radionuclides with high specific activity is crucial for various applications, especially in radiotherapy where targeting specific receptors is required. nukleonika.pl Conventional methods of producing isotopes like ¹⁵³Sm through neutron capture reactions, such as ¹⁵²Sm(n,γ)¹⁵³Sm, often result in low specific activity. nukleonika.pl However, hot atom reactions provide a viable pathway to enhance the specific activity of such radionuclides. nukleonika.pl

When a Tris(cyclopentadienyl)samarium molecule is irradiated with thermal neutrons, the ¹⁵²Sm nucleus captures a neutron and is transformed into an excited ¹⁵³Sm nucleus. This excited nucleus promptly de-excites by emitting a gamma ray. The emission of this gamma ray imparts a significant recoil energy to the newly formed ¹⁵³Sm atom, a phenomenon known as the Szilard-Chalmers effect. This recoil energy is substantial enough to break the chemical bonds holding the samarium atom within the Tris(cyclopentadienyl)samarium molecule. As a result, the radioactive ¹⁵³Sm atom is ejected from its parent molecule as a "hot atom" and typically ends up in a different chemical form, often as an inorganic ion. nukleonika.plspu.edu.sybibliotekanauki.pl